molecular formula C18H12ClN5O2S B2709044 5-(2,1,3-benzothiadiazole-5-carbonyl)-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 1904022-51-0

5-(2,1,3-benzothiadiazole-5-carbonyl)-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2709044
CAS No.: 1904022-51-0
M. Wt: 397.84
InChI Key: KCYDZLGNIUIWPF-UHFFFAOYSA-N
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Description

2-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex organic compound that features a unique structure combining benzo[c][1,2,5]thiadiazole and dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[c][1,2,5]thiadiazole core, followed by the introduction of the carbonyl group at the 5-position. This can be achieved through various methods, including Friedel-Crafts acylation or Vilsmeier-Haack reaction.

Next, the dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one moiety is synthesized separately, often involving cyclization reactions of appropriate precursors. The final step involves coupling the two moieties under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chlorine atom in the 8-position can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

2-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. In materials science, its electronic properties are influenced by the conjugated system and the presence of electron-withdrawing groups, affecting its performance in electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-bromo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one
  • 2-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one

Uniqueness

The uniqueness of 2-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one lies in its specific combination of structural features, which confer distinct electronic and chemical properties. The presence of the benzo[c][1,2,5]thiadiazole moiety enhances its electron-accepting ability, while the dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one core provides a rigid and planar structure, beneficial for applications in organic electronics.

Properties

IUPAC Name

5-(2,1,3-benzothiadiazole-5-carbonyl)-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN5O2S/c19-11-2-4-16-20-13-5-6-23(9-12(13)18(26)24(16)8-11)17(25)10-1-3-14-15(7-10)22-27-21-14/h1-4,7-8H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYDZLGNIUIWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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